molecular formula C9H6FNO2 B1354277 6-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-71-5

6-fluoro-1H-indole-4-carboxylic Acid

Cat. No. B1354277
M. Wt: 179.15 g/mol
InChI Key: XQNLWEWNOWKYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 908600-71-5 . It has a molecular weight of 179.15 and its IUPAC name is 6-fluoro-1H-indole-4-carboxylic acid . It is a solid substance stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 6-fluoro-1H-indole-4-carboxylic acid is 1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6-fluoro-1H-indole-4-carboxylic acid is a solid substance . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Antiviral Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to possess antiviral properties .
    • Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
    • Results: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Cancer Treatment

    • Field: Oncology
    • Application: 6-Fluoro-1H-indole-4-carboxylic acid methyl ester is used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The outcomes of these applications are not provided in the source .
  • Histamine H3 Antagonists

    • Field: Pharmacology
    • Application: Indole derivatives are used in the preparation of substituted indole derivatives as histamine H3 antagonists .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The outcomes of these applications are not provided in the source .
  • Anti-Inflammatory Activity

    • Field: Pharmacology
    • Application: Indole derivatives have been reported to possess anti-inflammatory properties .
    • Method: Specific derivatives were prepared and tested for their anti-inflammatory properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Indole derivatives have been reported to possess antimicrobial properties .
    • Method: Specific derivatives were prepared and tested for their antimicrobial properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Antitubercular Activity

    • Field: Microbiology
    • Application: Indole derivatives have been reported to possess antitubercular properties .
    • Method: Specific derivatives were prepared and tested for their antitubercular properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Antidiabetic Activity

    • Field: Endocrinology
    • Application: Indole derivatives have been reported to possess antidiabetic properties .
    • Method: Specific derivatives were prepared and tested for their antidiabetic properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Antimalarial Activity

    • Field: Parasitology
    • Application: Indole derivatives have been reported to possess antimalarial properties .
    • Method: Specific derivatives were prepared and tested for their antimalarial properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Anticholinesterase Activities

    • Field: Neurology
    • Application: Indole derivatives have been reported to possess anticholinesterase activities .
    • Method: Specific derivatives were prepared and tested for their anticholinesterase activities .
    • Results: The outcomes of these applications are not provided in the source .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Indole derivatives have been reported to possess antioxidant properties .
    • Method: Specific derivatives were prepared and tested for their antioxidant properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Anti-HIV Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to possess anti-HIV properties .
    • Method: Specific derivatives were prepared and tested for their anti-HIV properties .
    • Results: The outcomes of these applications are not provided in the source .
  • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors

    • Field: Pharmacology
    • Application: Indole derivatives have been reported to be used as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
    • Method: Specific derivatives were prepared and tested for their SGLT2 inhibitory properties .
    • Results: The outcomes of these applications are not provided in the source .

Safety And Hazards

The safety information for 6-fluoro-1H-indole-4-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust and ensuring adequate ventilation .

Future Directions

Indole derivatives, such as 6-fluoro-1H-indole-4-carboxylic acid, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The future of indole-based antiviral agents was also prospected .

properties

IUPAC Name

6-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLWEWNOWKYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469571
Record name 6-fluoro-1H-indole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H-indole-4-carboxylic Acid

CAS RN

908600-71-5
Record name 6-fluoro-1H-indole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AT Gillmore, M Badland, CL Crook… - … Process Research & …, 2012 - ACS Publications
Novel PARP inhibitor 1 is a promising new candidate for treatment of breast and ovarian cancer. A modified synthetic route to 1 has been developed and demonstrated on 7 kg scale. In …
Number of citations: 44 pubs.acs.org
AC Flick, HX Ding, CA Leverett, SJ Fink… - Journal of Medicinal …, 2018 - ACS Publications
… To avoid polymerization, 152 was immediately subjected to 6-fluoro-1H-indole-4-carboxylic acid methyl ester (153) under reductive conditions in the presence of acid to give rise to …
Number of citations: 48 pubs.acs.org

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